BenchChemオンラインストアへようこそ!

Ethyl 5-bromo-4-oxopentanoate

Nucleophilic substitution SN2 reactivity Leaving group ability

Ethyl 5-bromo-4-oxopentanoate (CAS 14594-25-3) is a γ-bromo-β-ketoester characterized by the molecular formula C7H11BrO3 and a molecular weight of 223.07 g/mol. This compound possesses a distinctive bifunctional architecture: an electrophilic terminal bromomethylene group (γ-position) for nucleophilic displacement and a β-ketoester moiety capable of enolate chemistry and cyclocondensation.

Molecular Formula C7H11BrO3
Molecular Weight 223.06 g/mol
CAS No. 14594-25-3
Cat. No. B182635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-4-oxopentanoate
CAS14594-25-3
Synonymsethyl 5-broMo-4-oxopentanoate
Molecular FormulaC7H11BrO3
Molecular Weight223.06 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)CBr
InChIInChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3
InChIKeyHZTCCISWRZQSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Bromo-4-Oxopentanoate (CAS 14594-25-3): A Bifunctional γ-Bromo-β-Ketoester Building Block for PROTAC Linker and Heterocyclic Synthesis


Ethyl 5-bromo-4-oxopentanoate (CAS 14594-25-3) is a γ-bromo-β-ketoester characterized by the molecular formula C7H11BrO3 and a molecular weight of 223.07 g/mol . This compound possesses a distinctive bifunctional architecture: an electrophilic terminal bromomethylene group (γ-position) for nucleophilic displacement and a β-ketoester moiety capable of enolate chemistry and cyclocondensation . Its structure enables participation in diverse synthetic transformations including alkylation, cyclization, and retro-Reformatsky fragmentation, positioning it as a versatile intermediate for constructing heterocyclic frameworks and functionalized carbon chains . In contemporary medicinal chemistry, the compound has gained traction as a PROTAC (PROteolysis TArgeting Chimera) linker precursor, where the bromine serves as a leaving group for conjugating E3 ligase ligands to target protein binders via flexible alkyl chains .

Ethyl 5-Bromo-4-Oxopentanoate: Why Simple Levulinates or Chloro Analogs Cannot Substitute Its Reactivity Profile


Direct substitution of Ethyl 5-bromo-4-oxopentanoate with structurally related analogs—such as Ethyl 4-oxopentanoate (levulinate, CAS 539-88-8), Ethyl 5-chloro-4-oxopentanoate (CAS 14594-24-2), or Methyl 5-bromo-4-oxopentanoate (CAS 53856-93-2)—is not feasible without altering reaction outcomes. The non-halogenated levulinate ester lacks the terminal electrophilic handle necessary for alkylation or PROTAC linker conjugation, rendering it unreactive in nucleophilic displacement steps . While the chloro analog possesses a leaving group, the C-Cl bond is significantly less reactive toward SN2 displacement compared to the C-Br bond, potentially requiring harsher conditions or leading to incomplete conversion in sensitive synthetic sequences . The methyl ester analog, though equally electrophilic at the bromine center, exhibits different solubility, steric profile, and ester cleavage kinetics compared to the ethyl ester, which can impact downstream deprotection strategies or chromatographic purification . The specific combination of a γ-bromine leaving group with an ethyl β-ketoester framework defines the compound's reactivity window, making generic substitution a source of experimental variability rather than a viable alternative .

Ethyl 5-Bromo-4-Oxopentanoate (14594-25-3): Quantified Differentiation from Structural Analogs


Enhanced Electrophilicity at the γ-Position: Quantitative Comparison of Bromine vs. Chlorine Leaving Group Potential

Ethyl 5-bromo-4-oxopentanoate incorporates a primary alkyl bromide at the γ-position, providing a significantly more reactive leaving group for nucleophilic substitution than the corresponding γ-chloro analog. The C-Br bond dissociation energy (approximately 68 kcal/mol) is lower than that of the C-Cl bond (approximately 81 kcal/mol), translating to enhanced SN2 reactivity under milder conditions [1]. In the context of ω-bromo-β-ketoester cyclocondensation with amines to form heterocyclic enamines, the bromine substituent enables efficient ring closure, whereas the chloro variant often requires elevated temperatures or yields incomplete conversion [2]. The bromine atom's superior leaving group ability is critical for applications in PROTAC linker synthesis, where efficient conjugation to amine-bearing ligands is required .

Nucleophilic substitution SN2 reactivity Leaving group ability Heterocyclic synthesis

Synthetic Accessibility: Direct Bromination of Ethyl Levulinate vs. Multi-Step Chloro Analog Preparation

Ethyl 5-bromo-4-oxopentanoate is prepared via a single-step, high-yielding bromination of ethyl 4-oxopentanoate (levulinate ester) using elemental bromine in diethyl ether at 0°C . This straightforward procedure contrasts with the synthesis of the chloro analog, which often requires multi-step sequences involving chlorination of pentanoic acid followed by condensation and esterification [1]. The bromination protocol is readily scalable and utilizes commercially available, inexpensive starting materials . The ethyl ester functionality remains intact during bromination, preserving the β-ketoester moiety for subsequent enolate chemistry or cyclization reactions.

Synthesis efficiency Bromination Step economy Ethyl levulinate

PROTAC Linker Utility: Validated Role in Targeted Protein Degradation Platform

Ethyl 5-bromo-4-oxopentanoate is specifically validated as a PROTAC linker precursor in multiple commercial platforms . The compound's bifunctional nature—combining an alkyl bromide handle for conjugation to one ligand with a carboxylic acid (upon ester hydrolysis) for attachment to a second ligand—enables the construction of heterobifunctional PROTAC molecules that recruit target proteins to E3 ubiquitin ligases for degradation . While other ω-halo-β-ketoesters (e.g., methyl ester or chloro analogs) could theoretically serve similar roles, the ethyl ester variant offers an optimal balance of reactivity, solubility, and compatibility with standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) conditions . The compound is specifically marketed as a PROTAC linker (e.g., MedChemExpress HY-W320948, InvivoChem V113076), distinguishing it from general-purpose γ-halo-β-ketoesters that lack this defined application profile .

PROTAC Linker chemistry Targeted protein degradation Medicinal chemistry

Physical Property Differentiation: Boiling Point and Density Impact on Isolation and Handling

Ethyl 5-bromo-4-oxopentanoate exhibits distinct physical properties compared to its chloro and methyl ester analogs, with implications for purification and formulation. The compound is typically a yellow liquid at room temperature with a purity specification of ≥95% from commercial sources . While specific boiling point data for the target compound is limited in open databases, closely related γ-bromo-β-ketoesters (e.g., ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate) exhibit boiling points around 63-67°C at reduced pressure . The presence of the heavier bromine atom (atomic mass 79.9) increases density (estimated ~1.3 g/mL) compared to the chloro analog (density ~1.1 g/mL) and significantly impacts retention times in chromatographic purification . These differences enable separation from less dense byproducts and facilitate handling in liquid-liquid extraction protocols.

Physical properties Boiling point Density Purification

Ethyl 5-Bromo-4-Oxopentanoate (CAS 14594-25-3): Recommended Application Scenarios Based on Differentiated Evidence


PROTAC Linker Synthesis: Conjugation of E3 Ligase Ligands to Target Protein Binders

Utilize Ethyl 5-bromo-4-oxopentanoate as a bifunctional linker precursor in the assembly of PROTAC molecules. The γ-bromine group enables efficient SN2 alkylation of amine-bearing ligands (e.g., VHL or CRBN E3 ligase ligands), while the ethyl ester can be hydrolyzed to the free carboxylic acid for subsequent amide coupling to target protein binders . This approach provides a flexible, well-validated route to heterobifunctional degraders, with the compound's reactivity profile (evidenced by its C-Br leaving group ability) ensuring reliable conjugation under mild conditions compatible with sensitive ligand moieties .

Heterocyclic Enamine Synthesis: Cyclocondensation with Primary Amines

Employ Ethyl 5-bromo-4-oxopentanoate in the synthesis of heterocyclic tertiary enamines via cyclocondensation with primary amines. The ω-bromo-β-ketoester framework undergoes intramolecular alkylation to form pyrrolidine or piperidine ring systems, a transformation that leverages the enhanced leaving group ability of bromine compared to chlorine . This reaction is a key step in the formal ring enlargement of cyclic ketones and provides efficient access to nitrogen-containing heterocycles relevant to medicinal chemistry programs .

γ-Keto Ester Homologation: Ring Expansion via Retro-Reformatsky Fragmentation

Apply Ethyl 5-bromo-4-oxopentanoate in ring-expansion sequences that convert β-keto esters to γ-keto esters via retro-Reformatsky fragmentation. The bromomethyl group facilitates the key fragmentation step under mild conditions, enabling access to homologated carbonyl frameworks without requiring strong bases or high temperatures . This methodology is particularly useful for late-stage diversification of complex natural product scaffolds where preserving stereochemical integrity is paramount .

Transition-State Analog Inhibitor Design: α-Bromo Ketone Pharmacophore Incorporation

Incorporate the α-bromo ketone motif derived from Ethyl 5-bromo-4-oxopentanoate into transition-state analog inhibitors targeting zinc-dependent proteases such as carboxypeptidase A. Studies on related 2-benzyl-5-bromo-4-oxopentanoic acids demonstrate that the bromine substituent enhances carbonyl electrophilicity, enabling the formation of a gem-diol transition-state mimic that chelates the active-site zinc ion, resulting in potent enzyme inhibition (e.g., (R)-enantiomer exhibiting 260-fold greater potency than the (S)-form against CPA) . This validated pharmacophore model supports the use of the compound as a key intermediate for developing novel protease inhibitors with improved binding affinity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromo-4-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.